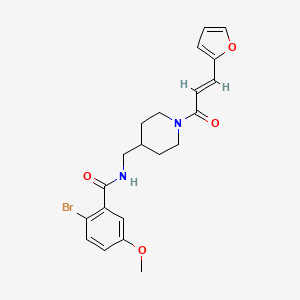

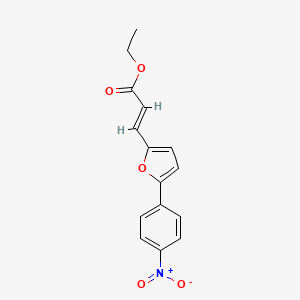

![molecular formula C18H22N4O5S B2870937 N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide CAS No. 899994-76-4](/img/structure/B2870937.png)

N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

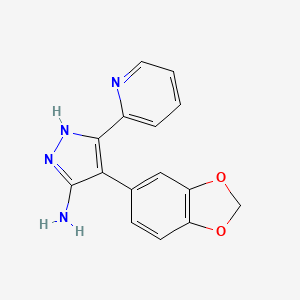

The compound is a complex organic molecule that likely contains a pyrazole core, which is a type of heterocyclic aromatic organic compound . Pyrazoles are important in medicinal chemistry and have a wide range of applications .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrazole core, which is a five-membered ring containing two nitrogen atoms . The exact structure would depend on the specific arrangement and bonding of the atoms in the compound .Chemical Reactions Analysis

Pyrazole derivatives can react with various electrophiles and are used as reagents in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .Applications De Recherche Scientifique

Synthesis and Characterization

Research in the synthesis and characterization of related compounds, such as bis-pyrazolyl-thiazoles incorporating the thiophene moiety, has shown promising anti-tumor activities. These compounds, synthesized through a series of chemical reactions, have been evaluated for their efficacy against hepatocellular carcinoma cell lines, revealing promising results in terms of their inhibitory concentration values (Gomha, Edrees, & Altalbawy, 2016).

Pharmacological Evaluation

The pharmacological evaluation of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole novel derivatives, has been conducted to assess their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies involve computational and experimental methods to explore the binding efficiency and inhibitory effects of these compounds, demonstrating a wide range of biological activities (Faheem, 2018).

Antitumor and Antibacterial Activities

Further research has been dedicated to understanding the antitumor, antifungal, and antibacterial pharmacophore sites of pyrazole derivatives. The structural elucidation of these compounds through spectroscopic methods and the exploration of their biological activities against various cancer cell lines and microbes underscore the potential of pyrazole derivatives in developing new therapeutic agents (Titi et al., 2020).

Corrosion Inhibition

Another interesting application of pyrazoline derivatives is in the field of corrosion inhibition. Studies have demonstrated the effectiveness of these compounds as corrosion inhibitors for mild steel in acidic media, highlighting their potential in protecting industrial materials from corrosion through a combination of experimental and theoretical approaches (Lgaz et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(3-methoxypropyl)-N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5S/c1-12-5-3-6-13(9-12)22-16(14-10-28(25,26)11-15(14)21-22)20-18(24)17(23)19-7-4-8-27-2/h3,5-6,9H,4,7-8,10-11H2,1-2H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEJDAFMVAJPDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

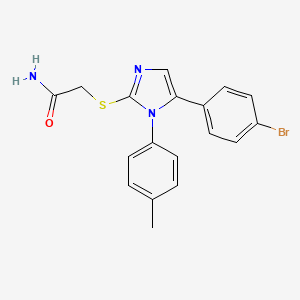

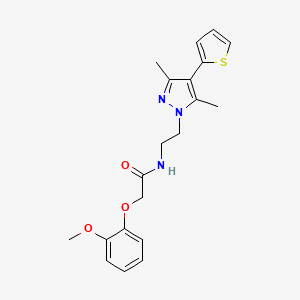

![ethyl 4-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2870861.png)

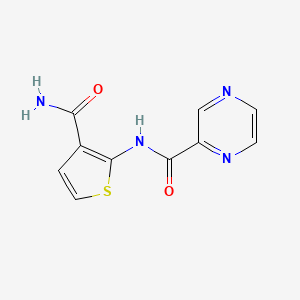

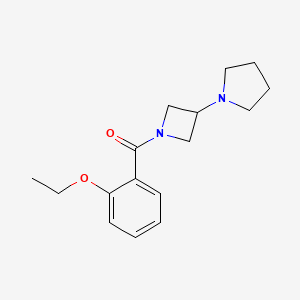

![2-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B2870864.png)

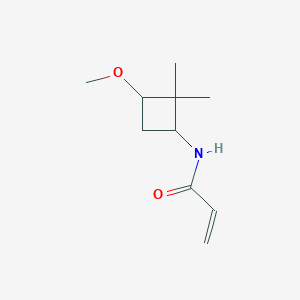

![5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2870866.png)

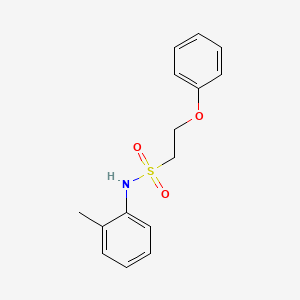

![N1-(2-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2870867.png)